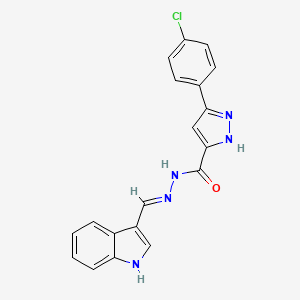
benzyl N-benzoylvalinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-benzoylvalinate is a chemical compound that is used in scientific research. It is a derivative of valine, an amino acid that is found in many proteins. Benzyl N-benzoylvalinate has been studied for its potential applications in a variety of fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The exact mechanism of action of benzyl N-benzoylvalinate is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes or signaling pathways involved in inflammation, pain, or cancer cell growth.
Biochemical and Physiological Effects:
Benzyl N-benzoylvalinate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, and to inhibit the growth of certain cancer cells. It has also been shown to promote the growth and development of certain crops.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of benzyl N-benzoylvalinate is that it is relatively easy to synthesize and purify. It is also stable under a variety of conditions, making it useful for a wide range of experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on benzyl N-benzoylvalinate. In medicine, it may be studied further for its potential as an anti-inflammatory and analgesic agent, as well as for its potential use in cancer treatment. In agriculture, it may be investigated further for its potential as a plant growth regulator. In materials science, it may be studied further for its potential use as a polymer additive, or for its potential to improve the properties of other materials. Overall, benzyl N-benzoylvalinate has many potential applications in a variety of scientific fields, and further research may reveal even more potential uses.
Synthesemethoden
Benzyl N-benzoylvalinate can be synthesized using a variety of methods, including the reaction of benzyl chloride with N-benzoylvaline in the presence of a base catalyst. This reaction results in the formation of benzyl N-benzoylvalinate and hydrochloric acid as a byproduct. Other methods of synthesis may involve the use of different reagents or reaction conditions.
Wissenschaftliche Forschungsanwendungen
Benzyl N-benzoylvalinate has been studied for its potential applications in a variety of scientific fields. In medicine, it has been investigated for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
In agriculture, benzyl N-benzoylvalinate has been studied for its potential as a plant growth regulator. It has been shown to promote the growth and development of certain crops, and may have potential use in improving crop yields.
In materials science, benzyl N-benzoylvalinate has been investigated for its potential as a polymer additive. It has been shown to improve the mechanical properties of certain polymers, and may have potential use in the development of new materials.
Eigenschaften
IUPAC Name |
benzyl 2-benzamido-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)17(20-18(21)16-11-7-4-8-12-16)19(22)23-13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWBQLLNCXIHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(phenylcarbonyl)valinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3-ethyl-5-hydroxy-1-adamantyl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6121995.png)
![N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6122012.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)diethylamine](/img/structure/B6122020.png)
![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide](/img/structure/B6122024.png)

![2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B6122049.png)
![4-({[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6122050.png)
![1-(2-methoxyphenyl)-4-{1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinyl}piperazine](/img/structure/B6122054.png)
![3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6122062.png)
![3-methoxy-1-[(4-nitrobenzoyl)amino]-3-oxo-2-(triphenylphosphonio)-1-propene-1-thiolate](/img/structure/B6122066.png)

![ethyl 3-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-4-methylpentanoate](/img/structure/B6122077.png)
![2-oxo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B6122090.png)
![(1S*,4S*)-2-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6122098.png)